

# A Comprehensive Technical Guide to 9-Oxononanoic Acid and its Synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9-Oxononanoic acid

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This technical guide provides an in-depth overview of **9-Oxononanoic acid**, a significant aldehydic lipid peroxidation product derived from linoleic acid. This document furnishes a detailed compilation of its synonyms, chemical identifiers, experimental protocols for its synthesis and analysis of its biological activity, and visual representations of its relevant signaling pathways and experimental workflows.

## Chemical Identity and Synonyms

**9-Oxononanoic acid** is known by a variety of names in scientific literature and chemical databases. For clarity and comprehensive understanding, the following table summarizes its key synonyms and chemical identifiers.

Synonym	Identifier Type	Identifier	Source
9-Oxononanoic acid	IUPAC Name	9-oxononanoic acid	PubChem[1]
Azelaaldehydic Acid	Common Synonym	Azelaaldehydic Acid	Cayman Chemical, Larodan[2][3]
Azelaic Semialdehyde	Common Synonym	Azelaic Semialdehyde	Larodan[2]
Nonanal-9-oic Acid	Common Synonym	Nonanal-9-oic Acid	Larodan[2]
$\omega$ -Oxononanoic acid	Common Synonym	$\omega$ -Oxononanoic acid	Larodan[2]
8-Formyloctanoic acid	Common Synonym	8-Formyloctanoic acid	NP-MRD[4]
9-Ketononanoic acid	Common Synonym	9-Ketononanoic acid	PubChem[1]
-	CAS Number	2553-17-5	Cayman Chemical, Larodan[2][3]
-	PubChem CID	75704	PubChem[1]
-	ChEBI ID	78700	PubChem[1]
-	LIPID MAPS ID	LMFA01060160	PubChem[1]
-	HMDB ID	HMDB0094711	Human Metabolome Database[5]
-	Molecular Formula	C9H16O3	PubChem, Larodan[1][2]
-	Molecular Weight	172.22 g/mol	PubChem, Larodan[1][2]
-	InChIKey	WLGDDDELKYAWBBL-UHFFFAOYSA-N	PubChem[1]
-	SMILES	O=CCCCCCCCC(=O)O	Larodan[2]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **9-Oxononanoic acid** and for a key biological assay in which it is implicated.

## Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

This protocol describes a two-step, one-pot enzymatic synthesis of **9-Oxononanoic acid** from linoleic acid, achieving a high yield and selectivity.<sup>[6]</sup>

### Materials:

- Linoleic Acid
- 9S-lipoxygenase (LOX) from *Solanum tuberosum*
- 9/13-hydroperoxide lyase (HPL) from *Cucumis melo*
- Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH adjusted as required)
- Organic solvent for extraction (e.g., ethyl acetate)
- Deoxygenated water

### Procedure:

- Step 1: Lipoxygenase Reaction
  - Prepare a reaction mixture containing linoleic acid in a suitable buffer. The optimal pH for lipoxygenase is often slightly basic.
  - Add 9S-lipoxygenase to the reaction mixture to initiate the conversion of linoleic acid to 9S-hydroperoxyoctadecadienoic acid (9S-HPODE).
  - Incubate the mixture at the optimal temperature for the lipoxygenase (e.g., 25°C) with constant stirring and aeration to ensure an adequate supply of oxygen.<sup>[7]</sup>
  - Monitor the formation of the 9S-HPODE intermediate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

- Step 2: Hydroperoxide Lyase Reaction
  - Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to the optimum for the hydroperoxide lyase (e.g., pH 6.5-7.0).[\[7\]](#)
  - Add the 9/13-hydroperoxide lyase to the reaction mixture to cleave the 9S-HPODE intermediate, forming **9-Oxononanoic acid**.
  - The hydroperoxide lyase reaction is rapid. Incubate for a short period (e.g., 1-10 minutes) at its optimal temperature.[\[7\]](#)
- Reaction Termination and Product Extraction
  - Promptly terminate the reaction by acidification or by adding a quenching agent.
  - Extract the **9-Oxononanoic acid** from the reaction mixture using an organic solvent.
  - The organic phase can then be dried and the solvent evaporated to yield the crude product.
- Purification
  - The crude **9-Oxononanoic acid** can be further purified using techniques such as silica gel column chromatography or crystallization.[\[8\]](#)

## Assay for 9-Oxononanoic Acid-Induced Phospholipase A2 Activity and Thromboxane B2 Production

This protocol is based on the findings of Ren et al. (2013) and describes a method to assess the ability of **9-Oxononanoic acid** to induce phospholipase A2 (PLA2) activity and subsequent thromboxane B2 (TxB2) production in human blood.[\[8\]](#)[\[9\]](#)

Materials:

- Freshly drawn human blood
- Synthesized **9-Oxononanoic acid**

- Phosphate-buffered saline (PBS)
- Commercial colorimetric PLA2 activity assay kit
- Commercial Thromboxane B2 (TxB2) ELISA kit
- Centrifuge

#### Procedure:

- Sample Preparation and Incubation
  - Aliquot fresh human blood into separate tubes.
  - Prepare different concentrations of **9-Oxononanoic acid** in a suitable solvent (e.g., ethanol) and add to the blood samples. Include a vehicle control (solvent only).
  - Incubate the blood samples with **9-Oxononanoic acid** at 37°C for a specified time (e.g., 10 minutes).[\[8\]](#)
- Plasma Separation
  - Following incubation, centrifuge the blood samples at a specified speed and temperature (e.g., 3000 x g for 3 minutes at 4°C) to separate the plasma.[\[8\]](#)
- Measurement of Phospholipase A2 (PLA2) Activity
  - Use the separated plasma to determine PLA2 activity according to the manufacturer's instructions of a commercial colorimetric assay kit.
  - Typically, these assays involve a substrate that releases a chromogen upon cleavage by PLA2. The change in absorbance, measured with a spectrophotometer, is proportional to the PLA2 activity.
- Measurement of Thromboxane B2 (TxB2) Production
  - Use the separated plasma to measure the concentration of TxB2, a stable metabolite of thromboxane A2, using a commercial ELISA kit.

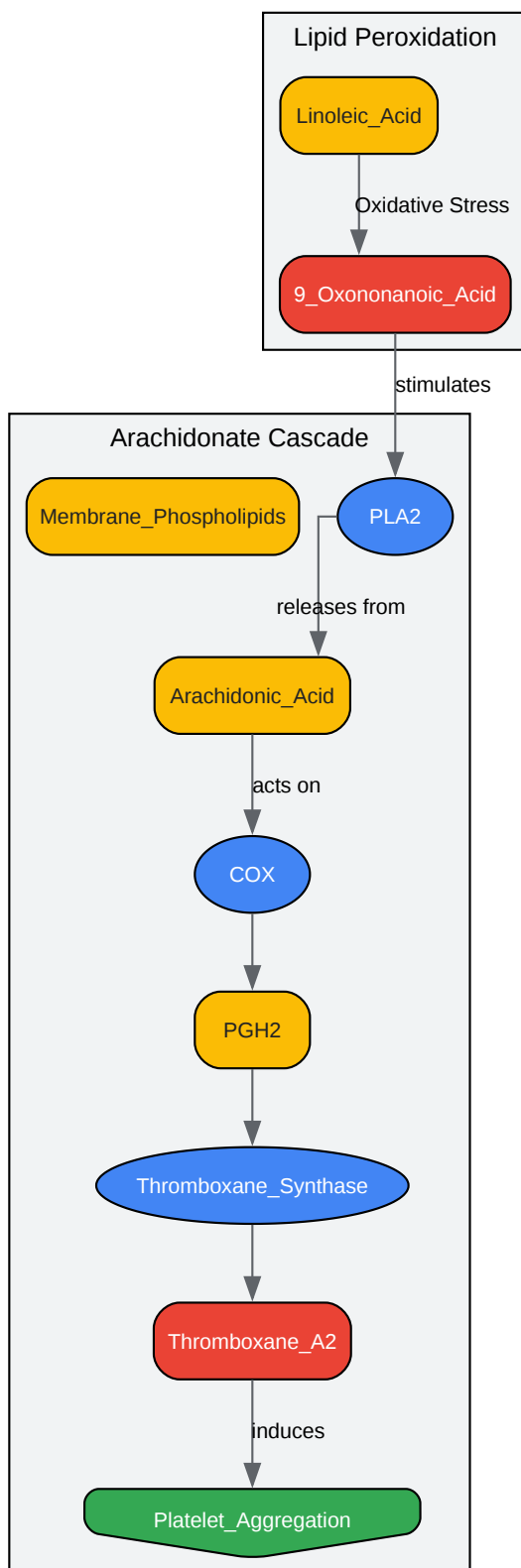
- Follow the kit's protocol, which usually involves competitive binding between the TxB2 in the sample and a labeled TxB2 for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of TxB2 in the sample.
- Data Analysis
  - Calculate the PLA2 activity and TxB2 concentration for each sample.
  - Compare the results from the **9-Oxononanoic acid**-treated samples to the vehicle control to determine the effect of **9-Oxononanoic acid** on PLA2 activity and TxB2 production.

## Signaling Pathways and Experimental Workflows

Visual representations of key processes involving **9-Oxononanoic acid** are provided below using the Graphviz DOT language.

### Signaling Pathway of 9-Oxononanoic Acid-Induced Thromboxane A2 Production

The following diagram illustrates the signaling cascade initiated by **9-Oxononanoic acid**, leading to the production of Thromboxane A2 and subsequent platelet aggregation.<sup>[8][10]</sup>



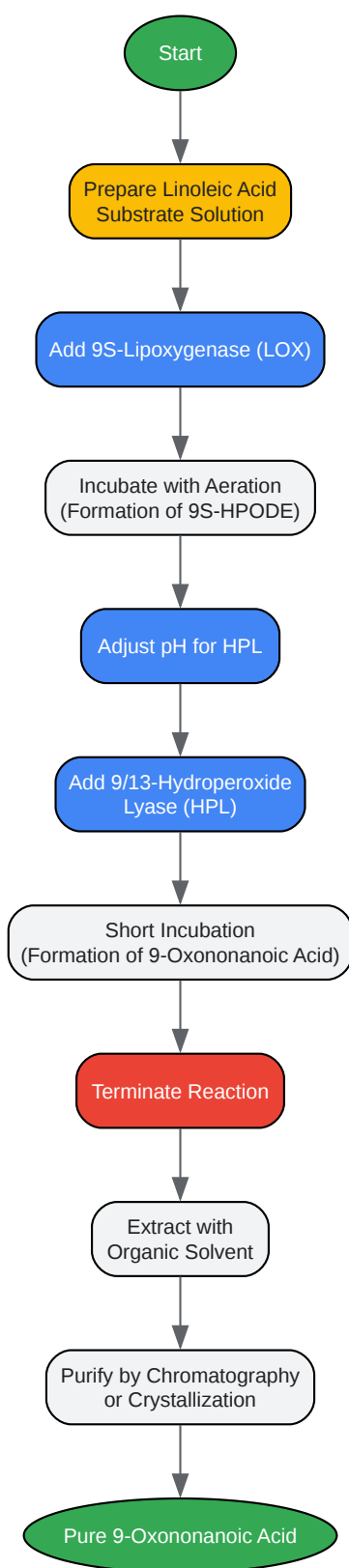
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Caption: **9-Oxononanoic acid** stimulates Phospholipase A2 (PLA2), initiating the arachidonate cascade.

## Experimental Workflow for the Enzymatic Synthesis of 9-Oxononanoic Acid

The diagram below outlines the key steps in the two-step, one-pot enzymatic synthesis of **9-Oxononanoic acid** from linoleic acid.<sup>[6][7]</sup>





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